2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid
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Overview
Description
2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid is a chemical compound with the molecular formula C13H17NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzoic acid core, which is substituted with a tert-butoxycarbonyl (Boc) group and a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the benzoic acid moiety. One common method involves the reaction of methylamine with tert-butyl chloroformate to form the Boc-protected methylamine. This intermediate is then reacted with a benzoic acid derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the desired purity and yield of the final product. The use of automated reactors and advanced analytical techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The benzoic acid moiety can interact with various enzymes and proteins, influencing their activity and function. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid
- 2-(((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid)
Uniqueness
2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the Boc group and the benzoic acid moiety allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-7-5-6-8-11(10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWAZXVWIYGQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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